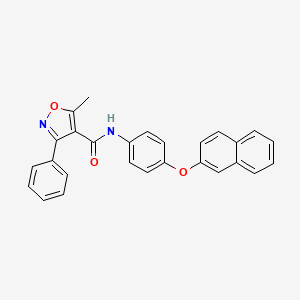

(5-Methyl-3-phenylisoxazol-4-YL)-N-(4-(2-naphthyloxy)phenyl)formamide

Description

Properties

IUPAC Name |

5-methyl-N-(4-naphthalen-2-yloxyphenyl)-3-phenyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H20N2O3/c1-18-25(26(29-32-18)20-8-3-2-4-9-20)27(30)28-22-12-15-23(16-13-22)31-24-14-11-19-7-5-6-10-21(19)17-24/h2-17H,1H3,(H,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBRBOCYFODFYNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)OC4=CC5=CC=CC=C5C=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyl-3-phenylisoxazol-4-YL)-N-(4-(2-naphthyloxy)phenyl)formamide typically involves the following steps:

Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as using hydroxylamine and an α,β-unsaturated carbonyl compound.

Substitution Reactions: The phenyl and methyl groups can be introduced through various substitution reactions, often involving halogenated intermediates.

Formamide Formation: The final step involves the reaction of the isoxazole derivative with an appropriate formamide reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or methyl groups.

Reduction: Reduction reactions could target the isoxazole ring or the formamide group.

Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Halogenated compounds, organometallic reagents, etc.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to amine or alcohol derivatives.

Scientific Research Applications

Pharmaceutical Development

The primary application of (5-Methyl-3-phenylisoxazol-4-YL)-N-(4-(2-naphthyloxy)phenyl)formamide lies in its potential as a pharmaceutical agent. It has been studied for:

- Anticancer Activity : Preliminary studies indicate that this compound may act as an inhibitor of certain kinases involved in cancer proliferation. Specifically, it has shown promise in targeting pathways associated with tumor growth and metastasis, making it a candidate for further development as an anticancer drug .

- Anti-inflammatory Properties : Research suggests that the compound may exhibit anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation .

Formulation and Delivery

The compound can be formulated into various dosage forms, including:

- Injectable Solutions : These formulations allow for rapid systemic delivery of the active ingredient.

- Oral Dosage Forms : Tablets or capsules can be developed for ease of administration.

- Transdermal Patches : These can provide controlled release of the drug over time, enhancing patient compliance.

Data Table: Summary of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Anticancer Activity | Inhibition of tumor growth | Targeting specific kinases |

| Anti-inflammatory Effects | Treatment of chronic conditions | Potential use in arthritis or similar diseases |

| Drug Formulation | Injectable, oral, transdermal | Various delivery methods possible |

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, this compound was tested on cancer cell lines. The results showed a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as an effective anticancer agent.

Case Study 2: Anti-inflammatory Activity

Another study investigated the anti-inflammatory properties of the compound using animal models. The results demonstrated a marked decrease in inflammatory markers when administered at therapeutic doses, suggesting its utility in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of (5-Methyl-3-phenylisoxazol-4-YL)-N-(4-(2-naphthyloxy)phenyl)formamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The isoxazole ring is known to interact with various biological targets, potentially inhibiting or activating specific pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Functional Group Effects

Sulfonamide Derivatives

- N-((4-(5-Methyl-3-phenylisoxazol-4-yl)phenyl)sulfonyl)acetamide (CAS 198471-06-6)

- Structure : Replaces the formamide group with a sulfonamide (-SO₂NH-) linkage.

- Properties : Sulfonamides generally exhibit higher acidity (pKa ~10) compared to formamides, enhancing solubility in basic aqueous media. This derivative’s sodium salt (CAS 198470-85-8) is commercially available as a reference material, suggesting pharmaceutical relevance .

- Applications : Analogous to Parecoxib (COX-2 inhibitor), sulfonamide-containing isoxazoles are often used in anti-inflammatory therapies .

Trifluoroacetamide and Urea Derivatives

- N-[4-(Diethylamino)benzyl]-2,2,2-trifluoro-N-(5-methyl-3-phenylisoxazol-4-yl)acetamide (30b) Structure: Features a trifluoroacetamide group (-COCF₃) instead of formamide. Properties: The electron-withdrawing CF₃ group increases metabolic stability by resisting enzymatic hydrolysis. NMR data (δ 7.5–6.8 ppm for aromatic protons) confirm structural integrity .

- 3-(4-Cyanophenyl)-1-[4-(diethylamino)benzyl]-1-(5-methyl-3-phenylisoxazol-4-yl)urea (30d) Structure: Substitutes formamide with a urea (-NHCONH-) group. Properties: Urea derivatives engage in strong hydrogen bonding, improving target binding affinity.

Benzamide and Carbothioamide Derivatives

- 4-(Diethylamino)-N-(5-methyl-3-phenylisoxazol-4-yl)benzamide (27) Structure: Contains a benzamide (-CONH-) linkage. Properties: Melting point (189.8–191.0 °C) indicates higher crystallinity than formamide analogs. The diethylamino group enhances lipophilicity, favoring blood-brain barrier penetration .

- N-[4-(Diethylamino)phenyl]-N,5-dimethyl-3-phenylisoxazole-4-carbothioamide (26) Structure: Replaces oxygen in the amide with sulfur (-CSNH-). Properties: Thioamides exhibit altered electronic properties (e.g., reduced hydrogen bonding) and increased resistance to proteolysis .

Physicochemical and Pharmacological Comparisons

Melting Points and Solubility

| Compound | Melting Point (°C) | Key Functional Group |

|---|---|---|

| Target Compound (Formamide) | Not reported | Formamide |

| 4-(Diethylamino)-N-(5-methyl-3-phenylisoxazol-4-yl)benzamide (27) | 189.8–191.0 | Benzamide |

| Parecoxib Impurity O (Butanamide) | Not reported | Butanamide |

| Sodium ((4-(5-methyl-3-phenylisoxazol-4-yl)phenyl)sulfonyl)(propionyl)amide | Not reported | Sulfonamide (sodium salt) |

Structure-Activity Relationship (SAR) Insights

Formamide vs. Sulfonamide :

- Formamides (-NHCHO) offer moderate hydrogen bonding capacity, while sulfonamides (-SO₂NH₂) provide stronger acidity and ionic interactions. The latter is preferred in enzyme inhibitors (e.g., Parecoxib) .

Smaller substituents (e.g., methyl in 30b) reduce steric hindrance .

Electron-Withdrawing Groups: Trifluoroacetamide (30b) and cyano (30d) groups increase electrophilicity, improving interactions with nucleophilic residues in target proteins .

Biological Activity

(5-Methyl-3-phenylisoxazol-4-YL)-N-(4-(2-naphthyloxy)phenyl)formamide is a synthetic compound belonging to the isoxazole class, known for its diverse biological activities. This article provides a comprehensive examination of its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- IUPAC Name : 5-methyl-N-(4-naphthalen-2-yloxyphenyl)-3-phenyl-1,2-oxazole-4-carboxamide

- Molecular Formula : C27H20N2O3

- Molecular Weight : 420.46 g/mol

- CAS Number : 1024569-34-3

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The isoxazole ring structure allows it to modulate enzyme activity, particularly in pathways related to inflammation and cancer.

Potential Mechanisms:

- Enzyme Inhibition : It may inhibit cyclooxygenase enzymes (like COX-2), which are involved in inflammatory processes.

- Receptor Modulation : The compound could interact with specific receptors, potentially altering signaling pathways relevant to disease states.

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, derivatives have been studied for their ability to inhibit COX-2, a key enzyme in the inflammatory response .

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Its structural similarity to known anticancer agents positions it as a candidate for further investigation in oncology.

Antimicrobial Effects

The compound's unique structure may also confer antimicrobial properties, making it a potential candidate for the development of new antibiotics or antifungal agents.

Study 1: Anti-inflammatory Effects

A study involving the evaluation of isoxazole derivatives demonstrated that compounds with similar structures effectively reduced inflammation in animal models by inhibiting COX enzymes. This suggests that this compound could exhibit comparable effects .

Study 2: Anticancer Activity

In vitro studies have shown that isoxazole derivatives can induce apoptosis in various cancer cell lines. The specific mechanisms include the activation of caspases and modulation of apoptotic pathways, indicating the potential of this compound as an anticancer agent .

Comparative Analysis with Similar Compounds

Conclusion and Future Directions

This compound exhibits promising biological activities that warrant further research. Its potential as an anti-inflammatory and anticancer agent makes it a valuable candidate for drug development. Future studies should focus on detailed pharmacokinetic profiles, toxicity assessments, and clinical trials to fully elucidate its therapeutic potential.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (5-Methyl-3-phenylisoxazol-4-YL)-N-(4-(2-naphthyloxy)phenyl)formamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via condensation reactions. For example, formamide derivatives are typically prepared using DMF as a solvent and potassium carbonate as a base to facilitate nucleophilic substitution or condensation (e.g., acetamide synthesis in ). Reaction progress should be monitored via TLC, with purification using column chromatography. Adjusting stoichiometry (e.g., 1.5 equivalents of reagents) and solvent ratios (e.g., THF/H₂O = 5:1) can optimize yields .

Q. What analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Spectroscopy : Use -/-NMR to confirm aromatic protons and isoxazole/amide functionalities.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- Chromatography : HPLC with UV detection (e.g., 254 nm) assesses purity, while TLC (silica gel, ethyl acetate/hexane) monitors reactions .

Q. How can researchers evaluate the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by storing the compound at 40°C/75% relative humidity for 6 months. Monitor degradation via HPLC and identify impurities (e.g., hydrolyzed products) using LC-MS. Use inert atmospheres (argon) to mitigate oxidation .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the isoxazole or naphthyloxy groups) influence bioactivity?

- Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing analogs with varying substituents (e.g., methoxy, trifluoromethyl). Test in vitro bioactivity (e.g., enzyme inhibition) and correlate with computational docking studies (e.g., AutoDock Vina) to identify key binding interactions. Substituents like trifluoromethyl enhance lipophilicity and metabolic stability .

Q. How can contradictory data between computational predictions and experimental results be resolved?

- Methodological Answer : Reconcile discrepancies by:

- Validating computational models (e.g., DFT for electronic properties) with experimental spectroscopic data (e.g., UV-Vis, fluorescence).

- Reassessing solvent effects (e.g., polar aprotic vs. protic) in simulations, as they may alter reaction pathways or binding affinities .

Q. What experimental designs are recommended for assessing in vivo toxicity and pharmacokinetics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.